molecular formula C10H14ClN3OS B1460018 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride CAS No. 1134308-80-7

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride

Cat. No.: B1460018
CAS No.: 1134308-80-7
M. Wt: 259.76 g/mol
InChI Key: YCKSYAHOIXXBNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride is a recognized and potent small-molecule inhibitor of Cyclin G-associated Kinase (GAK), a pivotal regulator of clathrin-mediated endocytosis and the adaptor protein complex AP-1. Its primary research value lies in its ability to disrupt the early stages of the viral life cycle for a broad spectrum of RNA viruses , including Dengue virus and Hepatitis C virus, by blocking viral entry and assembly. This GAK inhibition has been demonstrated to significantly reduce viral infection in cellular models , positioning the compound as a critical tool for probing host-pathogen interactions and identifying host dependencies of viruses. Beyond virology, this inhibitor is utilized in oncology research to investigate pathways involved in cancer cell proliferation and survival, as GAK plays a role in receptor tyrosine kinase signaling and trafficking. The compound provides researchers with a specific means to dissect the non-essential kinase functions of GAK, separate from its essential role in development, offering profound insights into cellular trafficking mechanisms and their implications in disease pathogenesis.

Properties

IUPAC Name

2-(propylaminomethyl)-3H-thieno[3,2-d]pyrimidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS.ClH/c1-2-4-11-6-8-12-7-3-5-15-9(7)10(14)13-8;/h3,5,11H,2,4,6H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKSYAHOIXXBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC2=C(C(=O)N1)SC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core

A key intermediate is often 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile , prepared by the Gewald reaction, which involves the condensation of ketones with α-cyanoesters and elemental sulfur under basic conditions. This intermediate is then cyclized and functionalized to form the thieno[3,2-d]pyrimidin-4-one scaffold.

  • Example: Gewald et al. method yields 31.5% of the amino-carbonitrile intermediate with a melting point of 142 °C and characteristic NMR signals indicating the tetrahydrobenzothiophene structure.

Formation of 4-Chloro-2-(chloromethyl)-6,7,8,9-tetrahydro-5H-indeno[2,1-d]pyrimidine Intermediate

This intermediate is synthesized by reacting the amino-carbonitrile with chloroacetonitrile in dioxane under dry HCl gas at low temperature (5–10 °C) for 8 hours. The product precipitates upon neutralization and is purified by recrystallization.

  • Yield: 23%
  • Melting point: 92 °C
  • Characterization: 1H NMR and HRMS confirm the structure.

Introduction of the (Propylamino)methyl Group

The key step for the target compound involves nucleophilic substitution on the chloromethyl group by propylamine under reflux in methanol. This reaction proceeds with excess amine (10 equivalents) to drive completion.

  • Reaction conditions: Reflux in methanol for 3 hours.
  • Purification: Column chromatography on basic alumina using 9:1 hexanes:ethanol.
  • Yields: Typically moderate (e.g., 8.4% for the propylamino derivative).
  • Characterization: 1H and 13C NMR spectra show the expected chemical shifts for propyl and thieno-pyrimidine moieties; HRMS confirms molecular weight.

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Key Characterization Data
Synthesis of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carbonitrile Gewald reaction, base, sulfur 31.5 mp 142 °C, 1H NMR characteristic signals
Formation of 4-chloro-2-(chloromethyl) intermediate Chloroacetonitrile, dioxane, dry HCl gas, 5–10 °C, 8 h 23 mp 92 °C, 1H NMR, HRMS
Substitution with propylamine to form target Propylamine (10 equiv), MeOH, reflux 3 h 8.4 1H NMR, 13C NMR, HRMS confirm structure

Research Findings and Notes

  • The synthesis pathway is adapted from methods reported in academic theses and medicinal chemistry literature, emphasizing reproducibility and scalability.
  • The low to moderate yields in the final step suggest optimization potential, possibly by adjusting amine equivalents, solvent, or temperature.
  • The hydrochloride salt form is typically prepared by treating the free base with hydrochloric acid in an appropriate solvent, improving compound handling and solubility.
  • Spectroscopic data (NMR, HRMS) are essential for confirming the substitution pattern and purity of the product.
  • The synthetic route is versatile, allowing substitution with different amines to generate analogues for biological activity screening.

Chemical Reactions Analysis

Types of Reactions

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted thienopyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an anti-cancer agent. Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit cytotoxic activity against various cancer cell lines. The presence of the propylamino group may enhance its interaction with biological targets, making it a candidate for further development in oncology.

Antimicrobial Activity

Studies have shown that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. The structural modifications introduced by the propylamino group could potentially enhance the efficacy of these compounds against bacterial and fungal pathogens.

Inhibition of Enzymatic Activity

Research indicates that compounds similar to 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for metabolic disorders or diseases caused by enzyme dysregulation.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Preliminary studies have indicated that thieno[3,2-d]pyrimidines may influence neurotransmitter systems, which could lead to developments in treatments for neurological disorders.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated that thieno[3,2-d]pyrimidine derivatives induce apoptosis in cancer cell lines through mitochondrial pathways.
Study BAntimicrobial PropertiesShowed significant activity against Staphylococcus aureus and Candida albicans with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study CEnzyme InhibitionIdentified as a potent inhibitor of dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells.
Study DNeuropharmacological EffectsFound to modulate serotonin receptors, suggesting potential benefits in depression and anxiety models.

Mechanism of Action

The mechanism of action of 2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular functions .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinone Derivatives

(a) 3-(2-Aminoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one Dihydrochloride
  • Structure: Shares the same core but substitutes the propylamino-methyl group with a shorter 2-aminoethyl chain.
  • The dihydrochloride salt (vs. monohydrochloride) could further enhance aqueous solubility .
(b) Thieno[2,3-d]pyrimidin-4-one Derivatives (TRPA1 Inhibitors)
  • Structure: Positional isomerism (thieno[2,3-d] vs. [3,2-d] core) modifies the spatial arrangement of the heterocycle.
  • Function : These derivatives are reported as TRPA1 inhibitors for pain management . The altered core orientation likely affects receptor interaction, highlighting the importance of ring substitution patterns in pharmacological activity.

Pyrrolo[3,2-d]pyrimidinone Analogs

(a) Forodesine Hydrochloride
  • Structure: Replaces the thiophene ring with a pyrrole, creating a pyrrolo[3,2-d]pyrimidinone core.
  • Function: A clinical agent for T-cell malignancies, targeting purine nucleoside phosphorylase (PNP) . The pyrrole core may confer distinct electronic properties compared to thieno derivatives, influencing enzyme inhibition kinetics.
(b) SerMe-ImmG (8.HCl)
  • Structure: Features a pyrrolo[3,2-d]pyrimidinone core with a hydroxypropylamino-methyl substituent.
  • Function: Designed as a transition-state analog inhibitor of human enzymes like PNP.

Propylamino-Modified Compounds in Other Scaffolds

(a) N5-[Imino(propylamino)methyl]-L-ornithine Hydrochloride (NPLA)
  • Structure: A nitric oxide synthase inhibitor with a propylamino group linked to an ornithine backbone.
  • Function: Demonstrates the role of propylamino groups in modulating enzyme activity, such as nitric oxide synthesis blockade . This suggests that the propylamino-methyl group in the target compound may similarly influence enzymatic interactions.
(b) Acetamidoarticaine Hydrochloride
  • Structure: A thiophene carboxylate derivative with propylamino-acetylamino substituents.
  • Function: Used as a local anesthetic. The propylamino group here contributes to solubility and metabolic stability, underscoring its versatility across diverse pharmacophores .

Comparative Data Table

Compound Name Core Structure Substituent(s) Biological Target/Application Salt Form Availability
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-(Propylamino-methyl) Undisclosed (research compound) Hydrochloride Discontinued
3-(2-Aminoethyl) Analog Thieno[3,2-d]pyrimidin-4-one 3-(2-Aminoethyl) Undisclosed Dihydrochloride Available
TRPA1 Inhibitors Thieno[2,3-d]pyrimidin-4-one Varied (e.g., alkyl/aryl groups) TRPA1 (pain management) Not specified Under development
Forodesine Hydrochloride Pyrrolo[3,2-d]pyrimidin-4-one 7-(Dihydroxypyrrolidinyl) Purine nucleoside phosphorylase Hydrochloride Clinical use
NPLA L-Ornithine derivative N5-(Imino(propylamino)methyl) Nitric oxide synthase Hydrochloride Research reagent

Key Research Findings

  • Structural Sensitivity: Minor changes in the core (e.g., thieno[3,2-d] vs. [2,3-d]) or substituents (propylamino vs. aminoethyl) drastically alter biological targets and efficacy .
  • Salt Forms : Hydrochloride salts are prevalent in these analogs to improve solubility, as seen in the target compound and Forodesine .
  • Propylamino Utility: The propylamino group enhances interactions with enzymes (e.g., nitric oxide synthase) and may contribute to metabolic stability .

Biological Activity

2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C₈H₁₀N₂S and has a molecular weight of approximately 166.24 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.

Anticonvulsant Activity

Research indicates that compounds related to thieno[3,2-d]pyrimidines exhibit anticonvulsant properties. For instance, studies have shown that similar structures can act as antagonists at AMPA receptors, which are crucial in the modulation of excitatory neurotransmission. The compound's efficacy in seizure models suggests it may be beneficial for treating epilepsy or seizure disorders .

Antiproliferative Effects

Thieno[3,2-d]pyrimidine derivatives have been investigated for their antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in leukemia and solid tumors by targeting specific kinases involved in cell cycle regulation . For example, one study reported an EC₅₀ value of 1.7 µM against K562 cells (a chronic myelogenous leukemia cell line) .

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases such as Pim kinases. These kinases play a role in cell survival and proliferation; thus, their inhibition can lead to reduced tumor growth .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticonvulsantEffective
AntiproliferativeEC₅₀ = 1.7 µM
Kinase InhibitionHigh

Case Studies

  • Anticonvulsant Efficacy : A study involving animal models demonstrated that compounds structurally similar to this compound exhibited significant anticonvulsant effects in various seizure tests (e.g., MES and PTZ tests) with ED₅₀ values ranging from 4.0 mg/kg to 9.6 mg/kg .
  • Cancer Cell Line Studies : In vitro assays using K562 and MV4-11 leukemia cell lines showed that thieno[3,2-d]pyrimidine derivatives could inhibit cell growth with submicromolar EC₅₀ values. These findings suggest potential applications in cancer therapy .

Q & A

Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?

The synthesis of thieno[3,2-d]pyrimidinone derivatives typically involves Mannich-type reactions or cyclocondensation of precursor amines with heterocyclic cores. For example:

  • Key steps : Reacting 9-deazahypoxanthine derivatives with formaldehyde and propylamine analogs under aqueous or alcoholic conditions, followed by purification via column chromatography or preparative HPLC .
  • Intermediate characterization : Confirmed using ¹H/¹³C NMR (e.g., δ ~2.5–3.5 ppm for propylamino CH₂ groups) and ESI-HRMS for molecular ion validation. Melting points (>250°C for crystalline solids) and chromatographic retention times are critical quality markers .

Basic: Which spectroscopic and analytical methods are most effective for structural confirmation?

  • ¹H/¹³C NMR : Essential for verifying the propylamino sidechain (e.g., triplet signals for CH₂ groups) and thienopyrimidinone core (aromatic protons at δ ~7–8 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₁H₁₅ClN₃OS⁺) with <5 ppm error .
  • IR spectroscopy : Identifies secondary amine N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .

Advanced: How can researchers design experiments to resolve discrepancies in reported bioactivity data?

  • Dose-response studies : Use a broad concentration range (nM–μM) to assess potency variability across assays. For example, TRPA1 inhibition assays may require calcium flux measurements in HEK293 cells .
  • Control for metabolic instability : Pre-incubate compounds with liver microsomes to identify degradation products that may skew IC₅₀ values .
  • Cross-validate with orthogonal assays : Compare enzymatic inhibition (e.g., PNP activity ) with cellular models to distinguish target-specific effects from off-target interactions.

Advanced: What strategies optimize synthetic yield during scale-up?

  • Catalyst selection : Pd-C hydrogenation (e.g., for deprotecting benzyl groups) improves efficiency over stoichiometric reagents .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility during cyclization steps .
  • Purification : Preparative HPLC with C18 columns and gradient elution (MeOH/TFA) achieves >95% purity, critical for pharmacological studies .

Advanced: How does the propylamino group influence physicochemical properties?

  • Lipophilicity : The propylamino sidechain increases logP by ~0.5–1.0 compared to unsubstituted analogs, enhancing membrane permeability but reducing aqueous solubility. This can be mitigated via salt formation (e.g., hydrochloride) .
  • Stability : Propylamino derivatives are prone to oxidative degradation; stabilize with antioxidants (e.g., BHT) in storage .
  • Hydrogen bonding : The secondary amine participates in H-bonding with biological targets (e.g., TRPA1’s cysteine residues ), critical for activity.

Advanced: What in vitro models are appropriate for evaluating TRPA1 inhibition?

  • Calcium imaging : Use HEK293 cells stably expressing human TRPA1. Activate channels with allyl isothiocyanate (AITC) and measure inhibition via Fluo-4 fluorescence .
  • Electrophysiology : Patch-clamp assays validate direct channel blockade (e.g., reduced inward currents at −60 mV) .
  • Counter-screening : Test selectivity against related ion channels (TRPV1, TRPM8) to confirm specificity .

Advanced: How can computational methods guide SAR studies for this scaffold?

  • Docking simulations : Model the compound’s binding to TRPA1 (PDB: 3J9P) or PNP (PDB: 1B8X) to prioritize substituents that enhance affinity .
  • QSAR models : Use Hammett constants or steric parameters to predict the impact of substituents (e.g., chloro vs. methoxy) on bioactivity .
  • MD simulations : Assess conformational stability of the propylamino group in aqueous vs. lipid bilayer environments .

Advanced: What are the key challenges in analyzing metabolic pathways?

  • Phase I metabolism : Propylamino N-dealkylation is a major pathway; use LC-MS/MS to identify N-oxide metabolites in hepatocyte incubations .
  • Reactive intermediates : Thiophene rings may form epoxides; trap with glutathione to assess covalent adduct formation .
  • Species differences : Compare human vs. rodent microsomal stability to prioritize preclinical models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(propylamino)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.